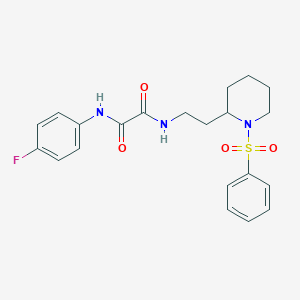

N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that features a fluorophenyl group, a phenylsulfonyl piperidine moiety, and an oxalamide linkage

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-fluorophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4S/c22-16-9-11-17(12-10-16)24-21(27)20(26)23-14-13-18-6-4-5-15-25(18)30(28,29)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIGYQMBQSQXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluoroaniline.

Formation of the Oxalamide Linkage: The final step involves the coupling of the fluorophenyl and phenylsulfonyl piperidine moieties using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the development of novel polymers and materials with specific electronic properties.

Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxalamide linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N1-(4-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- N1-(4-bromophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- N1-(4-methylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Uniqueness

N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can influence the compound’s reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.

Structural Overview

The molecular formula for this compound is with a molecular weight of approximately 479.54 g/mol. The compound features several key structural components:

- Piperidine Ring : A six-membered ring containing nitrogen, which is commonly found in various pharmacologically active compounds.

- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and may improve binding interactions with biological targets.

- Phenylsulfonyl Moiety : This group can participate in hydrogen bonding and may interact with enzyme active sites.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperidine Intermediate : The reaction begins with the introduction of the piperidine ring through nucleophilic substitution.

- Sulfonylation : The phenylsulfonyl group is introduced using sulfonyl chloride reagents.

- Alkylation : An ethyl group is attached to the nitrogen atom via alkylation reactions.

- Oxalamide Formation : The final step involves the condensation of the intermediate with oxalyl chloride to form the oxalamide linkage.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating biochemical pathways. Interaction studies suggest that the thiophene sulfonyl group can engage with enzyme active sites, while the piperidine ring influences receptor activity.

Case Studies and Research Findings

Several studies have focused on related compounds or derivatives, providing insights into the biological potential of oxalamides:

- Inhibitory Activity : Research on similar piperidine derivatives has shown promising inhibitory effects against various enzymes, with IC50 values indicating effective concentrations for enzyme activity loss . For example, compounds with fluorobenzene substitutions demonstrated low micromolar IC50 values, suggesting strong binding affinities.

- Therapeutic Applications : The unique structural features of this compound suggest potential applications in treating neurological disorders and other conditions influenced by receptor modulation .

Comparative Analysis

To understand how this compound compares to other similar compounds, a table summarizing key features is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N1-(4-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Similar structure with variations in substituents |

| N'-(4-methoxyphenethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | 480.54 g/mol | Methoxy substitution may enhance solubility |

| N1-(3-chlorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C21H24ClN3O4S | 430.5 g/mol | Chlorine substitution affects electronic properties |

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution under reflux (60–80°C) using polar aprotic solvents like DMF or DCM .

- Step 2 : Coupling the intermediate with the 4-fluorophenyl-oxalamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous THF at 0–5°C to minimize side reactions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Optimal yields (60–75%) require strict control of moisture and oxygen levels, particularly during sulfonylation and coupling steps .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming regiochemistry of the piperidine ring and sulfonyl group. Aromatic protons of the 4-fluorophenyl group typically appear as doublets (δ 7.2–7.6 ppm, J = 8–10 Hz) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~500–520) and detects impurities .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in DCM or chloroform (~10–20 mg/mL), and poorly in aqueous buffers (<0.1 mg/mL at pH 7.4). Pre-formulation studies recommend using cyclodextrin complexes for in vivo applications .

- Stability : Stable at −20°C in desiccated conditions for >6 months. Degrades rapidly at pH <3 or >10 (t1/2 <24 hours at 37°C), necessitating neutral buffer storage for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Key interactions include hydrogen bonding with the sulfonyl group and π-π stacking of the fluorophenyl ring .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility and binding energy (ΔG < −8 kcal/mol suggests high affinity) .

- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, fluorophenyl hydrophobic region) to guide SAR studies .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic (PK) Analysis : Measure plasma half-life (e.g., LC-MS/MS) to assess bioavailability. Low oral absorption (<20%) may explain in vivo inefficacy, prompting formulation optimization (e.g., nanoemulsions) .

- Metabolite Profiling : Use hepatic microsomes or LC-HRMS to identify inactive/degraded metabolites (e.g., sulfonyl cleavage products) .

- Orthogonal Assays : Validate target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize biological activity?

- Methodological Answer :

- Substituent Modification : Replace the phenylsulfonyl group with heteroaromatic sulfonamides (e.g., thiophene-2-sulfonyl) to enhance solubility and target selectivity .

- Piperidine Ring Alterations : Introduce methyl or hydroxyl groups at the 4-position to modulate steric effects and metabolic stability .

- Oxalamide Bioisosteres : Replace oxalamide with urea or thiourea to improve membrane permeability (logP <3 predicted via QikProp) .

Q. How should researchers address contradictory results in biological assays (e.g., IC50 variability)?

- Methodological Answer :

- Assay Replicates : Perform triplicate measurements with internal controls (e.g., staurosporine for cytotoxicity) to minimize plate-to-plate variability .

- Cell Line Authentication : Use STR profiling to confirm identity and avoid cross-contamination (e.g., HeLa vs. HEK293) .

- Buffer Optimization : Test activity in varying pH (6.5–7.8) and ionic strength (50–150 mM NaCl) to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.